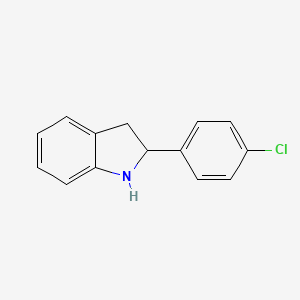

2-(4-Chlorophenyl)indoline

Description

2-(4-Chlorophenyl)indoline is a heterocyclic organic compound featuring an indoline core substituted with a 4-chlorophenyl group at the 2-position. The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring, making it a privileged structure in medicinal chemistry and materials science. The 4-chlorophenyl substituent introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Key physicochemical properties include:

- Molecular formula: C₁₄H₁₀ClN

- Molecular weight: 227.69 g/mol

- SMILES: Clc1ccc(cc1)-c2cc3ccccc3[nH]2

- InChIKey: KDNXKQSAAZNUCK-UHFFFAOYSA-N

The compound’s solid-state structure is stabilized by hydrogen bonding, as observed in related indoline derivatives, contributing to its crystallinity and thermal stability .

Properties

IUPAC Name |

2-(4-chlorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTNQKRXFOYQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Spirooxindole Derivatives

Spiro compounds integrate the indoline moiety into complex architectures, often enhancing biological activity.

Key Findings :

- Spirooxindoles exhibit enhanced stereochemical complexity, enabling diverse pharmacological applications (e.g., kinase inhibition ).

- Diastereoselectivity in synthesis is influenced by catalysts (e.g., TsCl in Staudinger reactions ).

Indolizine Derivatives

Indolizine-carbaldehyde derivatives share structural motifs with indoline but feature a bicyclic indolizine core.

Key Findings :

- The aldehyde functional group enhances reactivity for further derivatization (e.g., Schiff base formation) .

- Indolizine derivatives display distinct electronic properties compared to indoline due to conjugation differences.

Isoindoline Derivatives

Isoindoline-1,3-diones are lactam analogs with applications in polymer chemistry and drug design.

Key Findings :

- Isoindoline derivatives exhibit robust crystallinity due to intermolecular hydrogen bonds .

- Substitution at the nitrogen atom modulates solubility and bioavailability .

Indole-2-carboxylic Acid Derivatives

These compounds combine indole’s aromaticity with carboxylic acid functionality.

Key Findings :

- The carboxylic acid group enables salt formation, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.